![molecular formula C22H20N2O3 B4672025 3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4672025.png)
3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide
Overview
Description
3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide involves the inhibition of various enzymes and proteins in the target cells. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. This compound has also been found to inhibit the activity of various enzymes involved in the synthesis of nucleic acids and proteins.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide in lab experiments is its broad-spectrum activity against various types of cancer cells, bacteria, and fungi. However, the limitations of using this compound include its low solubility in water and the need for further studies to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the research on 3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide. These include:
1. Further studies to determine the mechanism of action of this compound in different types of cancer cells.
2. Development of new methods for the synthesis of this compound to improve its yield and purity.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
4. Studies to determine the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease.
5. Investigation of the potential side effects and toxicity of this compound in animal models and human clinical trials.
In conclusion, 3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide is a promising compound that has shown significant potential in various scientific research applications. Further studies are needed to determine its full potential and to address its limitations.
Scientific Research Applications
3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide has shown promising results in various scientific research applications. It has been found to possess antitumor, antibacterial, and antifungal properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
3-hydroxy-N-[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16-8-10-17(11-9-16)15-27-21-7-2-4-18(12-21)14-23-24-22(26)19-5-3-6-20(25)13-19/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGTTUHOINNKR-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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